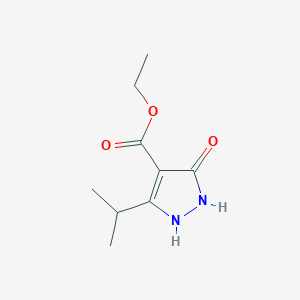

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been explored to enhance the scalability and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1H-pyrazole-4-carboxylate: Similar in structure but lacks the hydroxyl and isopropyl groups, leading to different reactivity and applications.

3,5-Dimethyl-1H-pyrazole-4-carboxylate: Another pyrazole derivative with different substituents, affecting its chemical properties and uses.

5-Amino-3-isopropyl-1H-pyrazole-4-carboxylate: Contains an amino group instead of a hydroxyl group, resulting in distinct biological activities.

Uniqueness

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and isopropyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .

Biological Activity

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a five-membered ring with two nitrogen atoms and possesses an ethyl ester group at the 4-position, a hydroxyl group at the 5-position, and an isopropyl substituent at the 3-position. Its molecular formula is C12H17N3O3 with a molecular weight of approximately 198.22 g/mol .

Several synthetic methods have been developed to produce this compound, primarily involving acid-catalyzed reactions and cyclization processes. For instance, one method includes the transamination of diethyl malonate with arylhydrazines followed by cyclization to form the pyrazole ring .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further pharmacological studies .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. Preliminary studies suggest that it may interact with biological targets involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Anticancer Potential

Recent advancements highlight its potential as an anticancer agent. In vitro studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation across several cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and A549 (lung cancer) cells. For instance, one study reported an IC50 value of 3.79 µM for MCF7 cells when treated with related pyrazole derivatives .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazole derivatives. The following table summarizes key features of comparable compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | 51986-01-7 | Hydroxyl group at position 5; carboxylic acid derivative |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 51986-01-X | Amino group instead of hydroxyl; different reactivity |

| Ethyl 3-isopropylpyrazole carboxylic acid | N/A | Different positioning of isopropyl group; unique profile |

Case Studies and Research Findings

A notable study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, where ethyl derivatives exhibited promising results. Four ethyl 1-aryl-5-hydroxy-pyrazole derivatives were synthesized, showing up to 30% inhibition compared to known inhibitors .

Another research effort evaluated various pyrazole compounds for their anticancer activity against HepG2 and A549 cell lines. Compounds derived from ethyl pyrazoles demonstrated significant cytotoxic potential, indicating their viability as therapeutic agents .

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 3-oxo-5-propan-2-yl-1,2-dihydropyrazole-4-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-4-14-9(13)6-7(5(2)3)10-11-8(6)12/h5H,4H2,1-3H3,(H2,10,11,12) |

InChI Key |

ZTAYXRLEJJIGLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NNC1=O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.